molecular formula C10H11F2NO B12210392 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B12210392
M. Wt: 199.20 g/mol
InChI Key: SMNZDNYMLPJBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-(difluoromethoxy)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclopropanamine derivatives.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
  • (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine

Uniqueness

This compound is unique due to its specific structural features, such as the difluoromethoxy group and the cyclopropane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13/h1-4,8-10H,5,13H2

InChI Key

SMNZDNYMLPJBCK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.